molecular formula C21H21N B14508062 (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine CAS No. 64306-18-9

(1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine

Cat. No.: B14508062
CAS No.: 64306-18-9
M. Wt: 287.4 g/mol
InChI Key: MSHCOZRQWNWBSB-UHFFFAOYSA-N
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Description

(1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a benzyl group, a methyl group, and a naphthyl group attached to the imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of benzylamine with 2-methyl-1-(naphthalen-1-yl)propan-1-one under acidic or basic conditions to form the imine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The benzyl and naphthyl groups can undergo various substitution reactions, such as electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzyl or naphthyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biological and medicinal research, imines are often explored for their potential as enzyme inhibitors or as intermediates in the synthesis of pharmaceuticals. This compound could be investigated for similar applications.

Industry

In the industrial sector, imines are used in the production of polymers, resins, and other materials. This compound might be studied for its potential use in creating new materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. In biological systems, they might interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-Benzylidene-2-methyl-1-(naphthalen-1-yl)propan-1-imine
  • (1E)-N-Benzyl-2-methyl-1-(phenyl)propan-1-imine

Uniqueness

What sets (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine apart is the presence of the naphthyl group, which can impart unique electronic and steric properties

Properties

CAS No.

64306-18-9

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-2-methyl-1-naphthalen-1-ylpropan-1-imine

InChI

InChI=1S/C21H21N/c1-16(2)21(22-15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14,16H,15H2,1-2H3

InChI Key

MSHCOZRQWNWBSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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